(2R)-2-amino-N-phenylpropanamide
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Overview
Description
(2R)-2-amino-N-phenylpropanamide is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-phenylpropanamide typically involves the reaction of a suitable amine with a phenylpropanamide derivative. One common method is the reductive amination of phenylpropanamide using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
(2R)-2-amino-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-phenylpropanamide
- (2R)-2-amino-N-methylpropanamide
- (2R)-2-amino-N-phenylbutanamide
Uniqueness
(2R)-2-amino-N-phenylpropanamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (2S)-2-amino-N-phenylpropanamide. The presence of the phenyl group also imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-amino-N-phenylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
RUBYQYMLYZMHQR-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N |
Origin of Product |
United States |
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